molecular formula C15H22O5 B12961547 Hexyl 4-hydroxy-3,5-dimethoxybenzoate CAS No. 90510-22-8

Hexyl 4-hydroxy-3,5-dimethoxybenzoate

Cat. No.: B12961547
CAS No.: 90510-22-8
M. Wt: 282.33 g/mol
InChI Key: ZLUGESOGDIWBKF-UHFFFAOYSA-N
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Description

Hexyl 4-hydroxy-3,5-dimethoxybenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of a hexyl ester group attached to a benzoic acid derivative, specifically 4-hydroxy-3,5-dimethoxybenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 4-hydroxy-3,5-dimethoxybenzoate typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with hexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexyl 4-hydroxy-3,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-3,5-dimethoxybenzoate derivatives.

    Reduction: Formation of hexyl 4-hydroxy-3,5-dimethoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Hexyl 4-hydroxy-3,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its potential skin-conditioning properties.

Mechanism of Action

The mechanism of action of Hexyl 4-hydroxy-3,5-dimethoxybenzoate involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Hexyl 4-hydroxy-3,5-dimethoxybenzoate can be compared with other similar compounds, such as:

    Methyl 4-hydroxy-3,5-dimethoxybenzoate: Similar structure but with a methyl ester group instead of a hexyl ester group.

    Ethyl 4-hydroxy-3,5-dimethoxybenzoate: Similar structure but with an ethyl ester group.

    Propyl 4-hydroxy-3,5-dimethoxybenzoate: Similar structure but with a propyl ester group.

The uniqueness of this compound lies in its hexyl ester group, which may impart different physicochemical properties and biological activities compared to its methyl, ethyl, and propyl counterparts.

Properties

CAS No.

90510-22-8

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

hexyl 4-hydroxy-3,5-dimethoxybenzoate

InChI

InChI=1S/C15H22O5/c1-4-5-6-7-8-20-15(17)11-9-12(18-2)14(16)13(10-11)19-3/h9-10,16H,4-8H2,1-3H3

InChI Key

ZLUGESOGDIWBKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC(=C(C(=C1)OC)O)OC

Origin of Product

United States

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